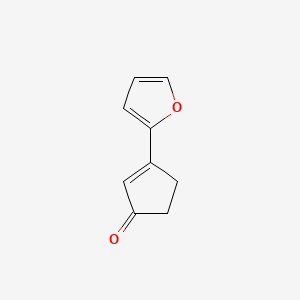
3-(Furan-2-yl)cyclopent-2-en-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Furan-2-yl)cyclopent-2-en-1-one is an organic compound that features a cyclopentenone ring fused with a furan ring This compound is of interest due to its unique structure, which combines the reactivity of both the furan and cyclopentenone moieties
準備方法
Synthetic Routes and Reaction Conditions
One of the methods to synthesize 3-(Furan-2-yl)cyclopent-2-en-1-one involves the Aza-Piancatelli rearrangement. This method starts with furan-2-yl(phenyl)methanol, which is reacted with 2,4,6-trimethylaniline in the presence of dysprosium(III) trifluoromethanesulfonate as a catalyst. The reaction is carried out in acetonitrile at 80°C for several hours .
Industrial Production Methods
化学反応の分析
Types of Reactions
3-(Furan-2-yl)cyclopent-2-en-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: The furan ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Electrophilic reagents such as bromine or chlorine can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or alkanes .
科学的研究の応用
3-(Furan-2-yl)cyclopent-2-en-1-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a dienophile in Diels-Alder reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the synthesis of various fine chemicals and materials
作用機序
The mechanism of action of 3-(Furan-2-yl)cyclopent-2-en-1-one involves its reactivity as an enone. The compound can participate in conjugate addition reactions, where nucleophiles add to the β-carbon of the enone. This reactivity is due to the electron-withdrawing nature of the carbonyl group, which makes the β-carbon more electrophilic .
類似化合物との比較
Similar Compounds
Cyclopentenone: Similar in structure but lacks the furan ring.
Furan-2-ylpropenone: Contains a furan ring but has a different carbonyl placement.
Cyclohexenone: A six-membered ring analog with similar reactivity.
Uniqueness
3-(Furan-2-yl)cyclopent-2-en-1-one is unique due to the combination of the furan and cyclopentenone rings, which imparts distinct reactivity and potential for diverse chemical transformations .
特性
CAS番号 |
112448-96-1 |
|---|---|
分子式 |
C9H8O2 |
分子量 |
148.16 g/mol |
IUPAC名 |
3-(furan-2-yl)cyclopent-2-en-1-one |
InChI |
InChI=1S/C9H8O2/c10-8-4-3-7(6-8)9-2-1-5-11-9/h1-2,5-6H,3-4H2 |
InChIキー |
NINLKAIAXJWUAJ-UHFFFAOYSA-N |
正規SMILES |
C1CC(=O)C=C1C2=CC=CO2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(But-3-en-1-yl)-2-[(naphthalen-2-yl)sulfanyl]cyclohex-2-en-1-one](/img/structure/B14297098.png)
![1-Methyl-4-{2-[4-(3-oxopropoxy)phenyl]ethenyl}pyridin-1-ium methyl sulfate](/img/structure/B14297114.png)
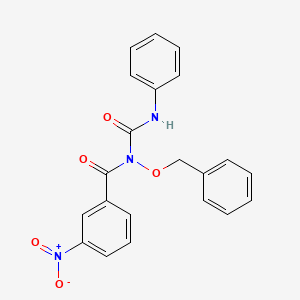
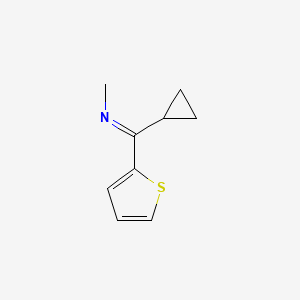
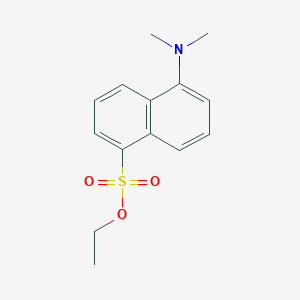
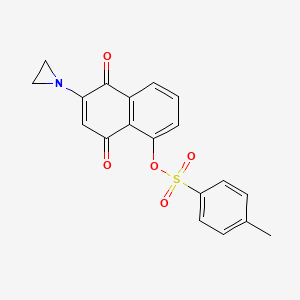
![N-(Bicyclo[3.3.1]nonan-1-yl)benzamide](/img/structure/B14297139.png)
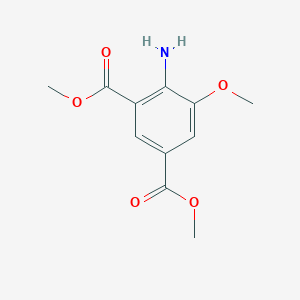
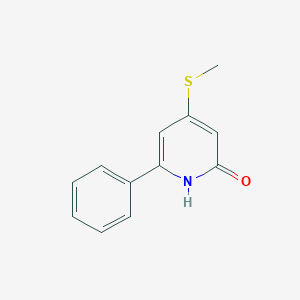
![4-[5-(4-Dodecylphenyl)pyrazin-2-YL]benzonitrile](/img/structure/B14297156.png)
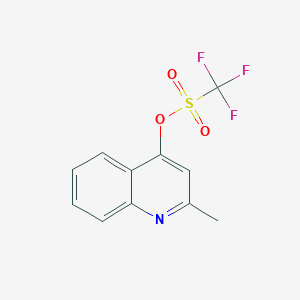
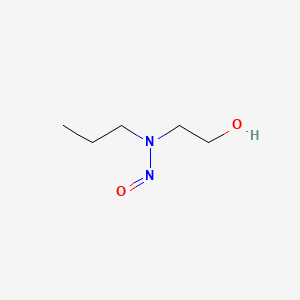
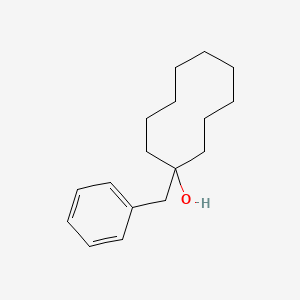
![1,4-Bis[bis(tert-butylsulfanyl)methyl]benzene](/img/structure/B14297175.png)
